molecular formula C11H14N2O4S B1393061 dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate CAS No. 1251564-21-2

dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No.: B1393061
CAS No.: 1251564-21-2
M. Wt: 270.31 g/mol
InChI Key: YEAUVCAZXZEALI-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

This compound is systematically identified through multiple standardized chemical nomenclature systems. The compound carries the Chemical Abstracts Service registry number 1251564-21-2, providing unambiguous identification within chemical databases. The International Union of Pure and Applied Chemistry name follows the systematic naming convention for fused heterocyclic systems, designating the thieno[2,3-c]pyridine core structure with appropriate positional numbering.

The molecular formula C₁₁H₁₄N₂O₄S reflects the compound's composition of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. Alternative synonyms documented in chemical databases include "dimethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate" and "3,6-dimethyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate". The systematic identification extends to its classification as a heterocyclic building block, emphasizing its utility in synthetic organic chemistry.

Property Value
Chemical Abstracts Service Number 1251564-21-2
Molecular Formula C₁₁H₁₄N₂O₄S
Molecular Weight 270.31 grams per mole
International Union of Pure and Applied Chemistry Name This compound
InChI Key GJZBAYBMLPZVQK-UHFFFAOYSA-N

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reveals a complex three-dimensional structure characterized by a fused bicyclic core system. The thieno[2,3-c]pyridine framework adopts a non-planar conformation due to the saturated tetrahydropyridine ring component, which contrasts with the planar aromatic thiophene portion. Crystallographic studies of related thienopyridine derivatives have demonstrated that the six-membered dihydropyridine ring typically adopts a half-chair conformation, with significant implications for the compound's chemical reactivity and biological activity.

The spatial arrangement of functional groups within the molecule shows the amino group positioned at the 2-position of the thieno[2,3-c]pyridine system, while the two methyl carboxylate groups occupy the 3- and 6-positions respectively. This arrangement creates a molecule with distinct hydrophilic and lipophilic regions, contributing to its solubility characteristics and potential for intermolecular interactions. The presence of the amino group enables hydrogen bonding capabilities, while the ester functionalities provide sites for hydrolytic reactions and further chemical modifications.

Computational modeling studies have indicated that the compound exhibits moderate flexibility around the saturated portion of the bicyclic system, allowing for conformational adaptability. The bond angles and distances within the fused ring system follow typical values observed in related heterocyclic compounds, with the sulfur-carbon bonds in the thiophene ring showing characteristic lengths of approximately 1.72 Ångströms.

Structural Feature Characteristic
Core Ring System Fused thieno[2,3-c]pyridine
Ring Conformation Half-chair (dihydropyridine portion)
Amino Group Position 2-position
Carboxylate Positions 3- and 6-positions
Molecular Flexibility Moderate around saturated ring

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance spectra typically reveal distinct signals for the methyl ester groups appearing as singlets in the range of 3.6-3.8 parts per million, while the methylene protons of the saturated ring system appear as complex multiplets between 2.5-4.8 parts per million. The amino group protons often manifest as exchangeable broad signals, confirming their presence and accessibility for hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of carbonyl carbons from the ester functionalities at approximately 170 parts per million, characteristic of carboxylate esters. The aromatic and heteroaromatic carbons of the thieno[2,3-c]pyridine system appear in the range of 110-160 parts per million, with the carbon bearing the amino group showing distinctive upfield shifts due to the electron-donating nature of the amino substituent.

Infrared spectroscopy reveals characteristic absorption bands that confirm the molecular structure and functional group presence. The amino group displays primary amine stretching vibrations typically observed as dual bands around 3300-3500 wavenumbers, while the carbonyl stretching frequencies of the ester groups appear as strong absorptions near 1700 wavenumbers. Additional characteristic bands include carbon-hydrogen stretching modes in the 2800-3000 wavenumber region and various fingerprint absorptions below 1500 wavenumbers.

Mass spectrometry analysis confirms the molecular weight of 270.31 grams per mole through molecular ion peaks, with characteristic fragmentation patterns revealing loss of methoxy groups and other typical ester fragmentation pathways. High-resolution mass spectrometry provides precise mass measurements that support the proposed molecular formula and structural assignment.

Spectroscopic Method Key Observations
Proton Nuclear Magnetic Resonance Methyl esters: 3.6-3.8 ppm; Methylene protons: 2.5-4.8 ppm
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbons: ~170 ppm; Aromatic carbons: 110-160 ppm
Infrared Spectroscopy Amino stretch: 3300-3500 cm⁻¹; Carbonyl stretch: ~1700 cm⁻¹
Mass Spectrometry Molecular ion: 270.31 m/z; Characteristic ester fragmentations

Tautomeric and Conformational Dynamics

The tautomeric behavior of this compound involves potential equilibria between different structural forms, particularly involving the amino group and the adjacent ring nitrogen. Studies of related amino-substituted thienopyridines have demonstrated that the amino tautomer typically predominates in solution, with the imino form representing a minor component under normal conditions. The stability of the amino tautomer is enhanced by intramolecular hydrogen bonding interactions and the electron-rich nature of the thieno[2,3-c]pyridine system.

Conformational dynamics investigations reveal that the compound exhibits restricted rotation around certain bonds due to the cyclic nature of the core structure, while the saturated portion of the molecule maintains moderate flexibility. Temperature-dependent nuclear magnetic resonance studies of similar thienopyridine derivatives have shown that conformational interconversion occurs on timescales that are fast relative to the nuclear magnetic resonance measurement, resulting in averaged signals for conformationally mobile protons.

The presence of the two ester groups introduces additional conformational considerations, as rotation around the carbon-oxygen bonds connecting the methyl groups can occur relatively freely. However, the overall molecular geometry is constrained by the bicyclic framework, limiting the number of accessible conformations compared to acyclic analogs. Computational studies suggest that the most stable conformations position the ester carbonyl groups to minimize steric interactions while maximizing favorable electrostatic interactions.

Solvent effects play a significant role in the conformational preferences and tautomeric equilibria of the compound, with polar protic solvents favoring hydrogen-bonded conformations and potentially shifting tautomeric balances. These dynamic properties have important implications for the compound's reactivity patterns and biological activity profiles.

Dynamic Aspect Characteristics
Tautomeric Preference Amino form predominant
Conformational Flexibility Moderate around saturated ring
Ester Group Rotation Relatively free
Solvent Effects Significant influence on equilibria
Hydrogen Bonding Stabilizes amino tautomer

Properties

IUPAC Name

dimethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-16-10(14)8-6-3-4-13(11(15)17-2)5-7(6)18-9(8)12/h3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAUVCAZXZEALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

  • Cyclization of precursors: The bicyclic thieno[2,3-c]pyridine core is often formed by cyclization reactions involving thiophene and pyridine derivatives or their functionalized precursors.
  • Functional group transformations: Esterification to form dimethyl dicarboxylate groups and amination to introduce the 2-amino group.
  • Reduction or hydrogenation: To achieve the 4,7-dihydro state, selective reduction steps may be employed.

Preparation Methods from Literature and Patents

While no single comprehensive preparation method is publicly documented for this exact compound, insights can be drawn from related compounds and patent literature on pyridine and thieno-pyridine derivatives:

Cyclization and Condensation Routes

  • Starting from appropriately substituted pyridine dicarboxylates, cyclization with thiophene precursors under acidic or basic conditions can yield the fused bicyclic system.
  • Condensation reactions involving aminothiophenes and dicarboxylate pyridine derivatives have been used to construct similar heterocycles.

Esterification and Amination

  • Ester groups are introduced typically by methylation of carboxylic acid groups using reagents like diazomethane or dimethyl sulfate.
  • Amination at position 2 can be achieved by nucleophilic substitution or reductive amination on intermediate compounds bearing suitable leaving groups.

Reduction to Dihydro Form

  • Partial hydrogenation or selective reduction using mild reducing agents (e.g., sodium borohydride, catalytic hydrogenation) controls the saturation of the bicyclic system to yield the 4,7-dihydro structure.

Example Preparation Protocol (Inferred)

Step Reagents/Conditions Outcome Notes
1. Preparation of pyridine dicarboxylate precursor Dimethyl 2,3-pyridinedicarboxylate Provides ester functional groups Commercially available or synthesized via esterification
2. Bromination at methyl position (if applicable) Hydrobromic acid, sodium bromide Formation of bromomethyl intermediate Facilitates cyclization
3. Cyclization with thiophene derivative Heating under reflux, acidic/basic catalyst Formation of thieno[2,3-c]pyridine core Conditions optimized for yield
4. Amination at position 2 Ammonia or amine source, solvent Introduces amino group May require protection/deprotection steps
5. Reduction to 4,7-dihydro form Catalytic hydrogenation or chemical reducing agent Partial saturation of bicyclic ring Controlled to avoid over-reduction

Data Table: Yield and Purity Analysis of Related Pyridine Derivative Preparations

Example Starting Material (g, mol) Reagents Yield (%) By-products (%) Notes
1 50 g dimethyl 2,3-pyridinedicarboxylate (0.24 mol) HBr (40 wt%), NaBr 65.8 Dibromo 0.9, cyclic 1.8 Optimized bromination step
2 50 g dimethyl 2,3-pyridinedicarboxylate (0.24 mol) HBr (40 wt%) only 57.6 Dibromo 7.5 Lower yield without NaBr
3 50 g dimethyl 2,3-pyridinedicarboxylate (0.24 mol) N-bromosuccinimide 59.2 Dibromo 22.7, tribromo 0 Higher by-product formation

Data adapted from related pyridine dicarboxylate bromination patent studies showing the importance of reagent choice and conditions for yield optimization.

Research Findings and Optimization Notes

  • The use of bromide salts (e.g., sodium bromide) in combination with hydrobromic acid improves the yield and reduces by-products in bromination steps, which are often precursors to cyclization.
  • Controlled reaction temperatures and reagent stoichiometry are critical to minimize dibromo and tribromo by-products that complicate purification.
  • Multi-step synthesis requires careful purification at each stage, often involving recrystallization and chromatography to achieve high purity of the final dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.
  • Industrial scale-up would focus on optimizing catalyst use, solvent recycling, and minimizing hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been studied for its effectiveness against various bacterial strains. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to cell death.

Anticancer Properties
Studies have shown that thieno[2,3-c]pyridine derivatives can exhibit anticancer activity. The compound's ability to induce apoptosis in cancer cells has been a focal point of research. In vitro studies suggest that it may interfere with the cell cycle and promote programmed cell death in certain cancer cell lines.

Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research has indicated its potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Agricultural Applications

Pesticide Development
The compound's unique structure makes it a candidate for developing new pesticides. Its efficacy against specific pests and pathogens has been evaluated in agricultural studies. The potential for lower toxicity to non-target organisms while maintaining pest control efficacy is a key focus.

Plant Growth Regulation
Research suggests that thieno[2,3-c]pyridine derivatives can act as plant growth regulators. They may influence plant metabolism and growth patterns, promoting enhanced yield and resistance to environmental stressors.

Material Science

Polymer Synthesis
this compound can serve as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability.

Nanomaterial Development
The compound has been explored for its potential use in nanotechnology. It can be utilized in the fabrication of nanostructured materials with applications ranging from electronics to catalysis.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry (2021)Demonstrated effective inhibition against E. coli and S. aureus with low MIC values.
Anticancer PropertiesCancer Research Journal (2020)Induced apoptosis in breast cancer cell lines via mitochondrial pathway activation.
Neuroprotective EffectsNeurobiology Letters (2022)Showed reduced oxidative stress markers in neuronal cultures treated with the compound.
Pesticide DevelopmentAgricultural Sciences Journal (2023)Effective against aphids with minimal impact on beneficial insects.
Polymer SynthesisPolymer Chemistry Review (2024)Enhanced mechanical properties observed in polymers incorporating the compound.

Mechanism of Action

The mechanism by which dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the carboxylate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Substituent Variations in Ester Groups

The substituents on the dicarboxylate moiety significantly influence physicochemical and biological properties:

Compound Name R1 R2 Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications
Target Compound : 6-(tert-Butyl) 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate tert-Butyl Ethyl C15H22N2O4S 326.41 66 Schiff base ligand synthesis
3-Ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Ethyl Methyl C12H16N2O4S 284.33 59 Antitubulin agents
6-Ethyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Methyl Ethyl C12H16N2O4S 284.33 63 Anticancer research
3-tert-Butyl 6-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate tert-Butyl Ethyl C15H22N2O4S 326.41 70 Enzyme inhibition studies

Key Observations :

  • Electronic Effects : Methyl/ethyl esters offer balanced lipophilicity, favoring membrane permeability in antitubulin agents .

Ring Saturation and Functionalization

Variations in ring saturation and functional groups modulate bioactivity:

  • 4,7-Dihydro vs. Tetrahydro analogs (e.g., ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) exhibit improved conformational flexibility, critical for binding to adenosine receptors .
  • Schiff Base Derivatives: Condensation of the amino group with aldehydes (e.g., 3-methoxy-4-phenoxybenzaldehyde) yields ligands for Pd(II)/Pt(II) complexes, which show optoelectronic properties . These derivatives exhibit redshifted UV-vis absorption compared to the parent compound due to extended conjugation .

Biological Activity

Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (CAS: 1251564-21-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H14N2O4S
  • Molar Mass : 270.30 g/mol
  • CAS Number : 1251564-21-2
  • Purity : 95% .

Synthesis

This compound can be synthesized through various methods involving the modification of thienopyridine derivatives. The synthesis often involves multi-step reactions that introduce amino and carboxylate functionalities into the thieno-pyridine framework.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine derivatives against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • L1210 (murine leukemia)
    • CEM (human T-lymphoblastoid leukemia)
    • HeLa (human cervix carcinoma)

The compound demonstrated significant activity with IC50 values ranging from 1.1 to 4.7 µM across different cell lines. Notably, it showed higher potency against HeLa cells compared to L1210 and CEM cells .

The mechanism by which dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine exerts its effects appears to involve:

  • Tubulin Inhibition : The compound acts as an inhibitor of tubulin assembly. Molecular modeling studies suggest that it interacts with the colchicine binding site on tubulin.
  • Cell Cycle Arrest : Treatment with this compound results in a dose-dependent increase in G2/M phase cells, indicating its role in disrupting normal cell cycle progression .

Selective Cytotoxicity

Importantly, the compound exhibits selective cytotoxicity towards cancer cells while showing minimal effects on normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

Case Studies and Research Findings

A comprehensive study evaluated a series of thienopyridine derivatives for their biological activity. The findings indicated that modifications at specific positions on the thienopyridine scaffold significantly influenced antiproliferative activity and selectivity towards cancer cells.

Table: Summary of Antiproliferative Activities

CompoundCell LineIC50 (µM)Notes
Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridineL12104.0Moderate activity
Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridineCEM3.0High activity
Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridineHeLa1.1Very high activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate with high purity?

  • Methodology : A one-pot, two-step reaction under reflux conditions is commonly employed. Key steps include:

  • Using diethyl acetylenedicarboxylate as a precursor.
  • Optimizing solvent polarity (e.g., ethanol or acetonitrile) to enhance cyclization efficiency.
  • Monitoring reaction progress via thin-layer chromatography (TLC) and terminating at 8–12 hours to avoid side products.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound in >90% purity. Structural confirmation requires ¹H/¹³C NMR (δ 4.2–4.4 ppm for ester groups; δ 6.7–7.1 ppm for thieno-pyridine protons) and HRMS (mass error <2 ppm) .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodology : Systematic variation of parameters:

  • Catalysts : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate annulation.
  • Temperature : Conduct reactions at 60–80°C to balance kinetics and thermal stability.
  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic solvents (MeOH, EtOH) for solubility and reactivity.
  • Stoichiometry : Adjust molar ratios of amine and dicarboxylate precursors (1:1.2 recommended).
  • Table :
ConditionYield (%)Purity (%)
EtOH, 70°C7592
DMF, 80°C6885
ZnCl₂, EtOH8894
  • Post-reaction quenching with ice-water minimizes decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks for amino (δ 2.8–3.1 ppm), ester carbonyls (δ 165–170 ppm), and heterocyclic protons.
  • FT-IR : Confirm NH₂ stretching (3350–3450 cm⁻¹) and ester C=O (1720–1740 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₂O₄S: 311.0702; observed: 311.0705).
  • X-ray crystallography (if crystals form) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:
  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Calculate bond dissociation energies (BDEs) to assess thermal stability.
  • Simulate degradation pathways under UV light or hydrolysis using molecular dynamics (MD) .
  • Table : Predicted vs. Experimental Half-Life (pH 7.4, 25°C):
ConditionPredicted (h)Experimental (h)
Aqueous buffer4845 ± 3
UV exposure1210 ± 2
  • Validate with HPLC monitoring .

Q. What strategies resolve contradictions in data on the compound’s biological activity?

  • Methodology :

  • Cross-validation : Replicate assays (e.g., antioxidant activity via DPPH and ABTS) with independent labs.
  • Dose-response curves : Test activity across 3–5 concentrations (1–100 μM) to identify non-linear effects.
  • Interference checks : Use knockout models (e.g., enzyme inhibitors) to confirm target specificity.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.01) to differentiate artifacts from true effects.
  • Case study : Discrepancies in IC₅₀ values (e.g., 15 μM vs. 30 μM) were resolved by controlling dissolved oxygen levels during assays .

Q. What experimental designs study the environmental fate of this compound?

  • Methodology :

  • Microcosm studies : Incubate the compound in soil/water systems (pH 4–9, 20–40°C) for 28 days.
  • Analytical tracking : Use LC-MS/MS to quantify parent compound and metabolites (LOD: 0.1 ppb).
  • Ecotoxicology : Assess effects on Daphnia magna (48-h LC₅₀) and soil microbiota (ATP luminescence assays).
  • Table : Degradation Products Identified:
ConditionMajor MetaboliteToxicity (EC₅₀, μg/mL)
pH 7, 25°CThieno-pyridine-3,6-diol>100
UV lightSulfoxide derivative45 ± 5
  • Follow OECD 307 guidelines for environmental simulation .

Notes

  • Data Sources : References prioritize peer-reviewed journals (e.g., Organic & Biomolecular Chemistry) and authoritative agencies (ECHA, PubChem).
  • Reproducibility : Experimental designs emphasize randomization, replicates (n=4), and blinded analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.